tert-Butyl 2-(((5-fluoropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-Butyl 2-(((5-fluoropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C14H20FN3O3 and its molecular weight is 297.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
Research has shown that tert-butyl 2-(((5-fluoropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate is involved in the synthesis of compounds with potential antibacterial activities. For example, a study by Bouzard et al. (1992) demonstrated the preparation of fluoronaphthyridines, which included modifications with tert-butyl moiety, exhibiting promising antibacterial properties (Bouzard et al., 1992).
Enzymatic Metabolism
This compound also plays a role in enzymatic metabolism studies. Yoo et al. (2008) investigated the in vitro metabolism of a related compound using a hepatic microsomal system, highlighting the metabolic pathways and formation of metabolites (Yoo et al., 2008).
Antilipidemic Agent Synthesis
Research has been conducted on synthesizing enantiomers of related compounds with applications as antilipidemic agents. Ohno et al. (1999) described the synthesis of optically active carboxylic acids with tert-butyl groups and their evaluation as potential antilipidemic agents (Ohno et al., 1999).
Intermediate in Deoxycytidine Kinase Inhibitors
Another application is in the synthesis of intermediates for deoxycytidine kinase (dCK) inhibitors. Zhang et al. (2009) described a practical synthesis process for a related compound, demonstrating its significance in the preparation of potent dCK inhibitors (Zhang et al., 2009).
Histamine H4 Receptor Ligand Development
The compound is also explored in the development of histamine H4 receptor ligands. Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines, where tert-butyl modifications played a significant role, and evaluated their biological activity (Altenbach et al., 2008).
Properties
IUPAC Name |
tert-butyl 2-[(5-fluoropyrimidin-2-yl)oxymethyl]pyrrolidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O3/c1-14(2,3)21-13(19)18-6-4-5-11(18)9-20-12-16-7-10(15)8-17-12/h7-8,11H,4-6,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPXVUPSVQPXQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1COC2=NC=C(C=N2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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